Ethyl picolinimidate chemical properties
Ethyl picolinimidate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl Picolinimidate
Executive Summary
Ethyl picolinimidate, a pyridine-containing imidate ester, represents a highly versatile and reactive intermediate in modern organic synthesis. Its unique structural combination of a pyridine ring, a common pharmacophore in medicinal chemistry, and a reactive imidate functional group makes it a valuable building block for the construction of complex heterocyclic systems and novel bioactive molecules. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of ethyl picolinimidate, with a focus on its utility for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its synthesis and handling, and explore its potential in the synthesis of nitrogen-containing heterocycles, which are central to numerous therapeutic agents.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. Ethyl picolinimidate is a colorless to pale yellow liquid characterized by a pyridine-like odor.[1] Its identity and key physicochemical properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | ethyl pyridine-2-carboximidate | [2] |
| CAS Number | 41050-95-7 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [2][3] |
| Canonical SMILES | CCOC(=N)C1=CC=CC=N1 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 181-183 °C | [1] |
| Density | ~1.10 g/cm³ | [1] |
| Solubility | Soluble in ethanol and dimethylformamide | [1] |
| Storage | 2-8 °C, sealed in a dry environment | [1][3][4] |
| LogP | 1.543 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Table 1: Chemical Identifiers and Physicochemical Properties of Ethyl Picolinimidate.
Synthesis and Characterization
The reliable synthesis and unambiguous characterization of starting materials are critical for reproducible and successful research outcomes. Ethyl picolinimidate is most commonly prepared via the Pinner reaction, a classic acid-catalyzed reaction between a nitrile and an alcohol.
Synthesis via the Pinner Reaction
The Pinner reaction provides a direct and efficient route to imidate hydrochlorides, which are then neutralized to yield the free imidate. The causality behind this choice of methodology lies in its high efficiency and the ready availability of the starting materials: 2-cyanopyridine and anhydrous ethanol. The reaction proceeds through the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.
Caption: Pinner reaction workflow for ethyl picolinimidate synthesis.
Protocol 1: Laboratory-Scale Synthesis of Ethyl Picolinimidate
This protocol describes a self-validating system where reaction progress can be monitored, and product purity is confirmed by standard analytical techniques.
Materials:
-
2-Cyanopyridine
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Sodium Carbonate (Na₂CO₃) or other suitable base
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a stir bar
-
Gas dispersion tube
-
Drying tube (CaCl₂)
-
Ice bath
Methodology:
-
Reaction Setup (Anhydrous Conditions are Crucial): Equip a flame-dried round-bottom flask with a magnetic stir bar and a drying tube. Dissolve 2-cyanopyridine (1 equivalent) in a minimal amount of anhydrous ethanol (~3-4 equivalents) and an excess of anhydrous diethyl ether. The ether is used as a solvent in which the resulting imidate hydrochloride salt is insoluble, allowing for its precipitation and easy isolation.
-
Acidification: Cool the solution in an ice bath to 0 °C. Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintaining a low temperature is essential to prevent side reactions.
-
Formation of Imidate Hydrochloride: Continue the HCl addition until the solution is saturated. The ethyl picolinimidate hydrochloride will precipitate as a white solid. Seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete precipitation.
-
Isolation of the Salt: Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl. Dry the salt under a vacuum.
-
Neutralization (Free Base Formation): Suspend the collected imidate hydrochloride salt in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane or ether) and a cold, saturated aqueous solution of sodium carbonate. Stir vigorously until all the solid has dissolved and the aqueous layer is basic.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield ethyl picolinimidate as a liquid. Further purification can be achieved by vacuum distillation if necessary.
Spectroscopic Characterization
Confirming the structure of the synthesized product is a non-negotiable step. The following are the expected spectroscopic signatures for ethyl picolinimidate.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), distinct aromatic protons of the pyridine ring, and a broad singlet for the N-H proton of the imine. |
| ¹³C NMR | Resonances for the ethyl carbons, the four unique aromatic carbons of the pyridine ring, and the characteristic imidate carbon (C=N) signal, typically in the 160-170 ppm range. |
| IR Spectroscopy | A strong C=N stretching vibration around 1650 cm⁻¹, C-O stretching, and characteristic aromatic C-H and C=C/C=N ring stretches. The presence of a broad N-H stretch around 3300 cm⁻¹ is also expected. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (150.0793).[3] |
Table 2: Expected Spectroscopic Data for Structural Elucidation of Ethyl Picolinimidate.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of ethyl picolinimidate stems from the electrophilic nature of the imidate carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its role as a precursor to more complex molecular architectures.
Hydrolysis
In the presence of water, particularly under acidic or basic conditions, ethyl picolinimidate will hydrolyze. The mechanism involves the nucleophilic attack of water on the imidate carbon, followed by proton transfer and elimination of ammonia to yield the corresponding ester, ethyl picolinate. This is a critical consideration for its handling and storage; exposure to moisture will lead to degradation of the material.
Reactions with Nucleophiles: A Gateway to Heterocycles
The most significant application of ethyl picolinimidate is its reaction with binucleophiles to construct five- or six-membered heterocyclic rings. The choice of nucleophile dictates the resulting heterocyclic core, providing a modular approach to chemical library synthesis.
Caption: Synthesis of heterocycles from ethyl picolinimidate.
This reactivity is foundational to its use in drug discovery. For instance, the reaction with ethanolamine yields pyridyl-oxazolines, a structural motif found in various ligands and catalysts.[3] Similarly, reactions with hydrazines or amidines can lead to the formation of triazoles and triazines, respectively, which are privileged structures in medicinal chemistry.
Applications in Drug Development and Organic Synthesis
The pyridine nucleus is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. Ethyl picolinimidate serves as a valuable reagent to introduce the pyridyl group into larger molecules under relatively mild conditions.
-
Scaffold Synthesis: As demonstrated, its primary role is as a C-N-O or C-N-N synthon for building heterocycles. These scaffolds form the core of many drug candidates.
-
Bioisosteric Replacement: The imidate functionality can be considered a bioisostere of an ester or amide group, offering a different profile of hydrogen bonding capability, lipophilicity, and metabolic stability. Replacing a traditional ester with an imidate linkage can be a strategic move in lead optimization to improve drug-like properties.
-
Intermediate for Agrochemicals: It has been noted for its use in synthesizing plant growth regulators.[1]
While direct incorporation into a final drug product is rare, its importance lies in the efficient and modular synthesis of the complex heterocyclic systems that are central to modern drug design.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Ethyl picolinimidate is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Information
The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[2]
| Hazard Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |
Table 3: GHS Hazard Summary for Ethyl Picolinimidate.[2]
Protocol 2: Safe Handling and Storage Procedures
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length trousers.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Handling:
-
Keep away from moisture and incompatible materials such as strong oxidizing agents.[6]
-
Use spark-proof tools and ground all equipment when handling larger quantities.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
The recommended storage temperature is between 2-8 °C.[1][3][4]
-
Store away from heat, sparks, and open flames.[9]
Conclusion
Ethyl picolinimidate is more than a simple chemical; it is an enabling tool for chemical innovation. Its predictable reactivity, rooted in the electrophilicity of the imidate carbon, provides a reliable and versatile platform for the synthesis of diverse, nitrogen-containing heterocycles. For scientists in drug discovery and materials science, mastering the chemistry of intermediates like ethyl picolinimidate is fundamental to constructing the novel molecular architectures that drive scientific progress. By understanding its properties, synthesis, and reactivity, researchers can fully leverage its potential as a strategic building block in their synthetic endeavors.
References
-
ChemBK. (2024, April 10). Ethyl picolinimidate. Available from: [Link]
-
LookChem. (n.d.). Ethyl picolinimidate. Available from: [Link]
-
Home Sunshine Pharma. (n.d.). Ethyl Picolinate CAS 2524-52-9. Available from: [Link]
-
PubChem. (n.d.). Ethyl pyridine-2-carboximidate. Available from: [Link]
-
Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]
-
Polymer Chemistry Innovations. (2019, April 16). 2-Ethyl-2-Oxazoline Safety Data Sheet. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Ethyl pyridine-2-carboximidate | C8H10N2O | CID 12263944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 41050-95-7|Ethyl picolinimidate|BLD Pharm [bldpharm.com]
- 5. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. polychemistry.com [polychemistry.com]
- 9. Ethyl Picolinate CAS 2524-52-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
